molecular formula C10H11NS B2955031 2-(phenylsulfanyl)butanenitrile CAS No. 36638-49-0

2-(phenylsulfanyl)butanenitrile

Cat. No.: B2955031
CAS No.: 36638-49-0
M. Wt: 177.27
InChI Key: KTOUGRNTKHHTJS-UHFFFAOYSA-N
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Description

2-(phenylsulfanyl)butanenitrile is an organic compound with the molecular formula C10H11NS. It is characterized by the presence of a phenylsulfanyl group attached to a butanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(phenylsulfanyl)butanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of nitrile synthesis, such as those mentioned above, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfanyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives.

Scientific Research Applications

2-(phenylsulfanyl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)butanenitrile involves its reactivity with various chemical reagents. The nitrile group is electrophilic, making it susceptible to nucleophilic attack. The phenylsulfanyl group can undergo oxidation, affecting the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Similar nitrile group but lacks the phenylsulfanyl group.

    Acetonitrile: A simpler nitrile compound with a shorter carbon chain.

    Butanenitrile: Similar backbone but lacks the phenylsulfanyl group.

Properties

IUPAC Name

2-phenylsulfanylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOUGRNTKHHTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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